molecular formula C12H19N3O2 B2865497 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one CAS No. 1023818-16-7

6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one

Cat. No. B2865497
CAS RN: 1023818-16-7
M. Wt: 237.303
InChI Key: KPPNZDGEJVTZRT-UHFFFAOYSA-N
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Description

The compound “6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the tert-butyl group, and the morpholine group. The pyrimidine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The tert-butyl group is quite inert but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the presence of the aromatic pyrimidine ring, the bulky tert-butyl group, and the morpholine group, which contains an ether and a secondary amine .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

4-tert-butyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)9-8-10(16)14-11(13-9)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNZDGEJVTZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one

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